An In-depth Technical Guide to the Chemical Properties and Structure of Hexanoic Acid
An In-depth Technical Guide to the Chemical Properties and Structure of Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoic acid, also known as caproic acid, is a six-carbon, straight-chain saturated fatty acid with the chemical formula C₆H₁₂O₂.[1][2] It is classified as a medium-chain fatty acid and is naturally found in various animal fats and oils, as well as in some plants.[2][3] This document provides a comprehensive overview of the chemical and physical properties of hexanoic acid, its molecular structure, reactivity, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.
Molecular Structure and Identification
Hexanoic acid consists of a six-carbon backbone with a carboxyl group (-COOH) at one end.[1] The molecule is a colorless to pale yellow oily liquid at room temperature and is known for its characteristic unpleasant, cheesy, or goat-like odor.[2][4]
Key Identifiers:
-
IUPAC Name: Hexanoic Acid[5]
-
Common Names: Caproic Acid, n-Hexanoic Acid, Butylacetic Acid[2][5]
-
CAS Number: 142-62-1[2]
-
Chemical Formula: C₆H₁₂O₂[1]
-
SMILES: CCCCCC(=O)O[5]
-
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-N[5]
Physicochemical Properties
The physicochemical properties of hexanoic acid are summarized in the tables below, providing a clear reference for its behavior in various experimental and industrial settings.
Table 1: General Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 116.16 g/mol | [1][5] |
| Appearance | Colorless to pale yellow oily liquid | [1][2][4] |
| Odor | Unpleasant, cheesy, goat-like | [2][4] |
| Density | 0.927 - 0.929 g/cm³ at 20-25 °C | [2][5] |
| Melting Point | -4 to -3.4 °C (25.9 to 27 °F) | [2][6] |
| Boiling Point | 202 - 205.8 °C (396 - 402.4 °F) | [2][5] |
| Vapor Pressure | 0.18 mmHg at 20 °C | [6] |
| Refractive Index | 1.4161 - 1.4170 at 20 °C | [3] |
Table 2: Solubility and Acidity
| Property | Value | Source(s) |
| Solubility in Water | ||
| at 20 °C | 0.968 - 1.1 g/100 mL | [5][7] |
| at 25 °C | 1.03 g/100 mL | [5] |
| Solubility in Organic Solvents | Highly soluble in ethanol, ether, and most fixed oils. | [1][8][9] |
| pKa | 4.85 - 4.88 at 25 °C | [3][4][5] |
| logP (Octanol-Water Partition Coefficient) | 1.88 - 1.92 | [5][10] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of hexanoic acid.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Peaks | Source(s) |
| ¹H NMR | Spectra available for review. | [11][12] |
| ¹³C NMR | Spectra available for review. | [12] |
| Infrared (IR) Spectroscopy | Data available from NIST and Sadtler Research Laboratories Prism Collection. | [5][13] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum available from NIST. | [14] |
Chemical Reactivity and Common Reactions
As a carboxylic acid, hexanoic acid exhibits typical reactions of this functional group. It is considered a weak acid and can be corrosive.[1][4]
-
Acid-Base Reactions: It reacts with bases to form hexanoate salts and water. These neutralization reactions are rapid, and many of the resulting salts are soluble in water.[4][15]
-
Reaction with Metals: Hexanoic acid reacts with active metals (those above hydrogen in the electrochemical series) to produce a hexanoate salt and hydrogen gas.[4][15]
-
Esterification: In the presence of an acid catalyst, hexanoic acid reacts with alcohols to form esters, which often have pleasant, fruity odors and are used in the flavor and fragrance industry.[1][2]
-
Reduction: It can be reduced to 1-hexanol using strong reducing agents like lithium aluminum hydride.
-
Oxidation: While the alkyl chain is relatively stable, the carboxyl group can undergo oxidative decarboxylation under certain conditions.
-
Incompatibilities: It may react with strong oxidizing agents, strong bases, and reactive metals.[1]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of hexanoic acid using potentiometric titration.
Materials:
-
Hexanoic acid
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beakers
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a sample of hexanoic acid and dissolve it in a known volume of deionized water to create a solution of approximately 0.1 M. Gentle warming may be necessary to fully dissolve the acid; cool to room temperature before proceeding.[16]
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[17]
-
Titration Setup: Place a known volume of the hexanoic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Begin adding the standardized NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[17]
-
Equivalence Point Determination: As the titration approaches the equivalence point, the pH will change more rapidly. Add the titrant in smaller increments (e.g., 0.1 mL) in this region. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where [hexanoic acid] = [hexanoate].
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[16]
-
Workflow for Fatty Acid Analysis by Gas Chromatography (GC)
This workflow describes the general procedure for analyzing hexanoic acid as part of a fatty acid profile using gas chromatography, which typically involves derivatization to fatty acid methyl esters (FAMEs).[18]
Materials:
-
Sample containing hexanoic acid
-
Internal standard (e.g., C13:0 or C19:0 fatty acid)[18]
-
Extraction solvents (e.g., chloroform/methanol or hexane)[19]
-
Derivatization reagent (e.g., 14% Boron trifluoride in methanol (BF₃-Methanol) or methanolic HCl)[19][20]
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., wax type).[18]
Procedure:
-
Lipid Extraction: If the sample is not a pure oil, lipids are first extracted from the matrix. This often involves homogenization followed by extraction with organic solvents.[18]
-
Saponification and Derivatization (Transesterification):
-
Extraction of FAMEs: After the reaction, water and an organic solvent like hexane are added. The FAMEs partition into the organic layer, which is then separated.[19][20]
-
Drying and Concentration: The organic layer containing the FAMEs is dried over anhydrous sodium sulfate and may be concentrated under a stream of nitrogen.[19][20]
-
GC Analysis: The prepared FAMEs are injected into the GC-FID for separation and quantification.[18]
-
Data Analysis: The retention time of the hexanoic acid methyl ester peak is compared to that of a standard for identification. The peak area, relative to the internal standard, is used for quantification.[18]
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway for Hexanoic Acid Production
Hexanoic acid can be produced through microbial fermentation. The following diagram illustrates a constructed biosynthetic pathway in Kluyveromyces marxianus for hexanoic acid production starting from acetyl-CoA.[21][22]
Caption: Engineered biosynthetic pathway for hexanoic acid production.
In some microorganisms like Megasphaera elsdenii, a bifurcated pathway involving both acetyl-CoA and the reductive TCA cycle contributes to hexanoic acid synthesis.[23][24]
General Workflow for Fatty Acid Analysis
The logical flow for the analysis of fatty acids from a biological sample is depicted below.
Caption: General workflow for fatty acid analysis by GC.
Conclusion
Hexanoic acid is a well-characterized medium-chain fatty acid with a range of applications stemming from its distinct chemical and physical properties. Its reactivity as a carboxylic acid allows for the synthesis of various derivatives, particularly esters used in the flavor and fragrance industries. The analytical methods for its identification and quantification are robust and well-established. This guide provides foundational data and protocols to support further research and development involving hexanoic acid.
References
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